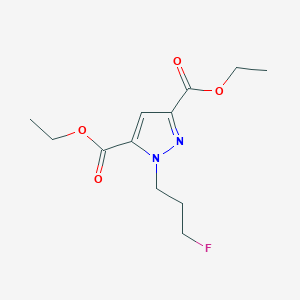
N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Pharmacological Studies
Compounds like N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide may be of interest in pharmacological studies focusing on their interaction with biological systems. For instance, the paper by Kennedy (2001) reviews the biological effects of acetamide and its derivatives, highlighting the importance of understanding the toxicological and biological consequences of exposure to such compounds. This suggests that compounds with acetamide groups could be explored for their biological activities and potential therapeutic uses.
Antituberculosis Activity
The antituberculosis activity of organotin complexes, as discussed by Iqbal et al. (2015), indicates a research direction into the antimicrobial properties of complex organic compounds. While not directly related, research into N-substituted acetamides might reveal potential antimicrobial activities worth exploring.
Antioxidant Properties
Studies on antioxidants, like the review on ethoxyquin analogues by de Koning (2002), suggest that exploring the antioxidant properties of N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide could be beneficial. Identifying its ability to scavenge free radicals or protect against oxidative stress would be valuable for pharmaceutical applications.
Neuroprotective Effects
The paper on neurotoxicity of brominated flame retardants by Dingemans et al. (2011) opens a discussion on the impact of chemical compounds on the nervous system. This suggests an area of research for compounds like N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in investigating their potential neuroprotective or neurotoxic effects.
Environmental Impact and Degradation
The degradation and environmental impact of pharmaceutical compounds, as reviewed by Husain & Husain (2007), offer another research dimension. Understanding how N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide degrades in environmental settings and its potential biotoxicity could inform safer drug design and disposal practices.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-4-8-17(14(13)2)21-19(23)12-22-11-10-15-16(20(22)24)7-5-9-18(15)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPDCKMHUAVDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2804472.png)

![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)



![2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2804484.png)


![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)
![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)
![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)